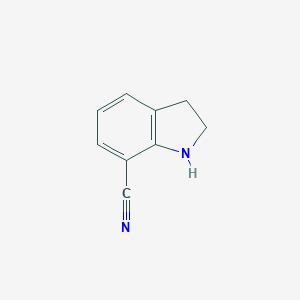

Indoline-7-carbonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

2,3-dihydro-1H-indole-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABRSQUYXZGQBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400522 | |

| Record name | indoline-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115661-82-0 | |

| Record name | indoline-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1H-indole-7-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Indoline-7-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for indoline-7-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The document details synthetic strategies, experimental protocols, and quantitative data to support research and development in medicinal chemistry and process chemistry.

Core Synthesis Pathways

The synthesis of this compound can be broadly categorized into two primary strategies: the direct cyanation of indoline and the reduction of indole-7-carbonitrile. Each approach offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and scalability.

Cyanation of Indoline

A direct approach to this compound involves the introduction of a cyano group onto the indoline scaffold. One patented method describes a two-stage process for this transformation[1]. The first stage involves the reaction of indoline with a Lewis acid and a cyanating agent, followed by treatment with an alkali metal alcoholate to yield 7-cyanoindoline[1].

Diagram of the Cyanation Pathway

Caption: General workflow for the cyanation of indoline.

Reduction of Indole-7-carbonitrile

An alternative and widely employed strategy is the reduction of the corresponding indole, indole-7-carbonitrile. This transformation is typically achieved through catalytic hydrogenation. The choice of catalyst, solvent, and reaction conditions is crucial to ensure selective reduction of the pyrrole ring without affecting the cyano group or the benzene ring. Platinum on carbon (Pt/C) is a commonly used catalyst for this purpose, often in an acidic medium to facilitate the reaction and prevent catalyst poisoning by the indoline product[2].

The precursor, indole-7-carbonitrile, can be synthesized from 7-formylindole. This involves a cyanocarbonation/hydrogenation sequence, which has been shown to be an efficient and scalable process[3].

Diagram of the Reduction Pathway

Caption: Catalytic hydrogenation of indole-7-carbonitrile.

Experimental Protocols

Detailed experimental procedures are critical for the successful synthesis of this compound. The following protocols are based on methods described in the scientific literature.

Protocol 1: Dehydrogenation of 7-Cyanoindoline to 7-Cyanoindole (Illustrative of the Reverse Hydrogenation)

This protocol, while for the reverse reaction, provides insight into the conditions for manipulating the saturation of the indoline ring.

-

Reactants and Reagents:

-

Procedure:

-

A mixture of 7-cyanoindoline and benzyl acetate in dekalin is heated to 75°C under an inert gas atmosphere.[1]

-

The 5% Pd/Al₂O₃ catalyst is added to the mixture.[1]

-

The reaction mixture is heated at reflux for 3.3 hours.[1]

-

After cooling, the catalyst is filtered off and washed with toluene.[1]

-

The solvent is evaporated to yield the crude product.[1]

-

Purification by crystallization from an n-hexane:xylene mixture (7:2 ratio) affords pure 7-cyanoindole.[1]

-

Protocol 2: Hydrolysis of 7-Cyanoindoline to Indoline-7-carboxylic acid (A Related Transformation)

This procedure details the hydrolysis of the cyano group, a common subsequent reaction.

-

Reactants and Reagents:

-

Procedure:

-

A mixture of 7-cyanoindoline and 50% aqueous sulfuric acid is stirred at 110-120°C for 5.5 hours.[4]

-

The reaction mixture is cooled to 5°C and the pH is adjusted to 7-8 with 24% aqueous sodium hydroxide.[4]

-

The mixture is washed with ethyl acetate.[4]

-

The aqueous layer is adjusted to a pH of 2.5-3.0 with 6N hydrochloric acid.[4]

-

The resulting precipitate is collected by filtration to yield indoline-7-carboxylic acid.[4]

-

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis and characterization of this compound and related compounds.

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data (¹H-NMR, CDCl₃, δ in ppm) | Reference |

| 7-Cyanoindoline | 144.17 | Not specified | 3.08 (t), 3.70 (t), 4.53 (bs), 6.61 (t), 7.13 (d), 7.18 (d) | [1] |

| 7-Cyanoindole | 142.16 | 102.2 - 103.2 | 6.66 (m), 7.18 (t), 7.36 (m), 7.55 (d), 7.89 (d), 9.08 (bs) | [1] |

| Reaction | Starting Material | Product | Yield (%) | Reference |

| Dehydrogenation | 7-Cyanoindoline | 7-Cyanoindole | 79.7 | [1] |

Synthesis of this compound Derivatives

This compound is a versatile intermediate for the synthesis of more complex molecules, such as the α-1 adrenoceptor blocker, Silodosin[5]. The synthesis of these derivatives often involves N-alkylation of the indoline nitrogen and further functionalization at other positions of the indoline ring.

For instance, the synthesis of 1-(3-benzoyloxypropyl)-5-(2-oxopropyl)-7-indolinecarbonitrile, a key intermediate for Silodosin, starts from 1-(3-benzoyloxypropyl)indoline. This is followed by formylation at the 5-position, reaction with nitroethane, reduction, formylation at the 7-position, and subsequent conversion of the formyl group to a nitrile[6].

Diagram of a Derivative Synthesis Workflow

Caption: Multi-step synthesis of a functionalized this compound derivative.

This guide provides a foundational understanding of the synthesis of this compound. For further detailed procedures and optimization of reaction conditions, consulting the primary literature cited is recommended.

References

- 1. US5380857A - Process for the production of 7-acylindoles - Google Patents [patents.google.com]

- 2. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]

- 6. CN102675182B - Preparing method of 1-(3-benzoyloxy propyl)-5-(2-oxopropyl)-7-indolinecarbonitrile - Google Patents [patents.google.com]

Spectroscopic Profile of Indoline-7-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Indoline-7-carbonitrile (2,3-Dihydro-1H-indole-7-carbonitrile), a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted spectroscopic data based on the analysis of structurally related compounds. It also includes comprehensive, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that are applicable for the analysis of this compound.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from spectral data of similar structures, including indole-5-carbonitrile and various substituted indolines.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.2 - 7.4 | d | 1H | H-4 |

| ~6.8 - 7.0 | t | 1H | H-5 |

| ~6.7 - 6.9 | d | 1H | H-6 |

| ~4.0 (broad s) | s | 1H | N-H |

| ~3.6 | t | 2H | H-2 |

| ~3.1 | t | 2H | H-3 |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~150 | Quaternary | C-7a |

| ~133 | Aromatic CH | C-4 |

| ~128 | Aromatic CH | C-5 |

| ~120 | Aromatic CH | C-6 |

| ~118 | Quaternary | C-7 |

| ~117 | Quaternary (CN) | -CN |

| ~100 | Quaternary | C-3a |

| ~47 | Aliphatic CH₂ | C-2 |

| ~30 | Aliphatic CH₂ | C-3 |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3300 | Medium, Sharp | N-H Stretch |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H Stretch |

| ~2230 - 2210 | Strong, Sharp | C≡N Stretch |

| ~1600 - 1450 | Medium to Strong | Aromatic C=C Bending |

| ~1300 - 1000 | Medium | C-N Stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 144.07 | [M]⁺ | Molecular Ion |

Molecular Formula: C₉H₈N₂. Molecular Weight: 144.17 g/mol .[1][2]

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3] Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using automated shimming routines.[4]

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount (1-2 mg) of this compound in a volatile organic solvent (e.g., dichloromethane or acetone).[7][8]

-

Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the sample on the plate.[7]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands (in cm⁻¹) and correlate them to the functional groups present in the molecule.[9]

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Instrumentation and Ionization:

-

Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for small, volatile molecules and typically shows extensive fragmentation.[11] Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or thermally labile compounds and usually results in a prominent molecular ion peak.[12]

-

-

Data Acquisition:

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern to gain structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.[13]

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

- 1. 2,3-dihydro-1H-indole-7-carbonitrile | C9H8N2 | CID 4188047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. books.rsc.org [books.rsc.org]

- 5. nmr.ceitec.cz [nmr.ceitec.cz]

- 6. pubs.acs.org [pubs.acs.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Experimental reporting [rsc.org]

Physical and chemical properties of 7-cyanoindoline

This technical guide provides an in-depth overview of the physical and chemical properties of 7-cyanoindoline, also known by its IUPAC name 2,3-dihydro-1H-indole-7-carbonitrile.[1] This molecule is a significant intermediate in the synthesis of various indole derivatives, which are widely explored in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physical and Chemical Properties

While extensive experimental data for 7-cyanoindoline is not widely available in public literature, the following tables summarize the known and predicted physicochemical properties of the compound.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Polar Surface Area | 35.8 Ų | [1] |

| Rotatable Bond Count | 0 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Solubility Profile

Specific solubility data for 7-cyanoindoline is not extensively documented. However, based on its chemical structure, which includes a polar nitrile group, a secondary amine, and an aromatic ring, a general solubility profile can be inferred. It is expected to have some solubility in polar organic solvents. For comparison, the related compound 5-cyanoindole is soluble in chloroform, hexane, and methanol, but insoluble in water.[2]

Spectral Data

Detailed experimental spectra for 7-cyanoindoline are not readily found in peer-reviewed literature. However, expected spectral characteristics can be predicted based on its structure, and some experimental data is available.

¹H-NMR Spectroscopy

Experimental proton NMR data for 7-cyanoindoline has been reported in deuterated chloroform (CDCl₃).[3]

| Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| 3.08 | t (triplet) | C3-H₂ |

| 3.70 | t (triplet) | C2-H₂ |

| 4.53 | bs (broad singlet) | N1-H |

| 6.61 | t (triplet) | C5-H |

| 7.13 | d (doublet) | C4-H or C6-H |

| 7.18 | d (doublet) | C4-H or C6-H |

Infrared (IR) Spectroscopy

An experimental IR spectrum for 7-cyanoindoline is not available. However, the following characteristic absorption bands are expected:

-

N-H Stretch: A moderate to strong band in the region of 3300-3500 cm⁻¹.

-

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.[4]

-

Aliphatic C-H Stretch: Medium to strong bands below 3000 cm⁻¹.[4]

-

C≡N (Nitrile) Stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹.

-

C=C Aromatic Stretch: Weak to medium bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: In the fingerprint region, typically between 1250-1350 cm⁻¹.

Mass Spectrometry

An experimental mass spectrum for 7-cyanoindoline is not publicly available. The expected molecular ion peak ([M]⁺) would be at an m/z of approximately 144.17. Fragmentation patterns would likely involve the loss of HCN (m/z 27) and cleavage of the indoline ring.

Chemical Properties and Reactivity

Stability and Storage

Information regarding the stability of 7-cyanoindoline is limited. As with many indoline derivatives, it may be sensitive to light and air. It is advisable to store the compound in a cool, dark place under an inert atmosphere.

Reactivity

The reactivity of 7-cyanoindoline is characterized by the functionalities present: the secondary amine, the aromatic ring, and the nitrile group.

-

N-H Reactivity: The secondary amine in the indoline ring can undergo reactions typical of amines, such as acylation, alkylation, and sulfonylation. The electron-withdrawing effect of the cyano group on the adjacent benzene ring would slightly increase the acidity of the N-H proton compared to unsubstituted indoline.

-

Aromatic Ring Reactivity: The benzene portion of the indoline ring can undergo electrophilic aromatic substitution. The cyano group is a deactivating, meta-directing group, which would influence the regioselectivity of such reactions.

-

Dehydrogenation: 7-Cyanoindoline serves as a direct precursor to 7-cyanoindole through catalytic dehydrogenation.[3] This is a key transformation, as 7-cyanoindole is a valuable building block in medicinal chemistry.

-

Nitrile Group Reactivity: The cyano group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing pathways to other functionalized indoline derivatives.

Experimental Protocols

Synthesis of 7-Cyanoindoline from Indoline

A two-stage process for the synthesis of 7-cyanoindoline from indoline has been described.[3]

Stage 1: Cyanization of Indoline This stage involves the reaction of indoline with a Lewis acid and a cyanization agent to form an intermediate, which is then treated with an alkali metal alcoholate. While specific reagents and conditions are not fully detailed, this general pathway highlights the introduction of the cyano group onto the indoline scaffold.

Stage 2: Catalytic Dehydrogenation to 7-Cyanoindole This protocol details the conversion of 7-cyanoindoline to 7-cyanoindole.[3]

-

Reactants:

-

7-cyanoindoline (1.2 g, 8.3 mmol)

-

Benzyl acetate (1.25 g, 8.3 mmol)

-

5% Palladium on Alumina (Pd/Al₂O₃) catalyst (0.15 g)

-

Dekalin (20 ml)

-

-

Procedure:

-

A mixture of 7-cyanoindoline and benzyl acetate in dekalin is heated to 75°C in a round-bottom flask under an inert gas atmosphere.

-

The 5% Pd/Al₂O₃ catalyst is added to the heated mixture.

-

The reaction mixture is heated to reflux temperature and maintained for 3.3 hours.

-

After cooling, the catalyst is filtered off and washed with toluene (5 ml).

-

The solvent is removed by evaporation under reduced pressure to yield the crude product.

-

The crude material, containing primarily 7-cyanoindole, can be purified by crystallization from an n-hexane/xylene mixture.[3]

-

Visualizations

Synthesis and Dehydrogenation Workflow

References

- 1. 2,3-dihydro-1H-indole-7-carbonitrile | C9H8N2 | CID 4188047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Cyanoindole CAS#: 15861-24-2 [m.chemicalbook.com]

- 3. US5380857A - Process for the production of 7-acylindoles - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Reaction Mechanisms and Kinetics of Indoline-7-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoline-7-carbonitrile is a pivotal intermediate in the synthesis of various pharmaceutically active compounds. Understanding the reaction mechanisms and kinetics involved in its formation is crucial for process optimization, yield improvement, and the development of novel synthetic routes. This technical guide provides a comprehensive overview of the primary methods for synthesizing this compound, with a focus on reaction mechanisms, experimental protocols, and available kinetic and thermodynamic data. The guide delves into modern catalytic approaches, particularly transition-metal-catalyzed C-H functionalization, and discusses traditional methods such as those involving Friedel-Crafts and Sandmeyer reactions.

Introduction

The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Functionalization of the indoline nucleus, particularly at the C7 position of the benzene ring, is often a key step in modifying the pharmacological properties of these molecules. The introduction of a cyano group at this position to form this compound provides a versatile handle for further chemical transformations. This document outlines the core reaction pathways to this important building block.

Reaction Mechanisms for the Synthesis of this compound

The synthesis of this compound can be achieved through several strategic approaches. The most prominent and modern method involves the direct C-H functionalization of the indoline core. Other classical, though potentially less direct, methods include multi-step sequences involving Friedel-Crafts acylation or Sandmeyer reactions.

Transition Metal-Catalyzed C-H Cyanation

Rhodium-catalyzed C-H activation has emerged as a powerful and efficient method for the direct introduction of a cyano group at the C7 position of an N-protected indoline.[1][2][3] This approach offers high site-selectivity and functional group tolerance.[1]

The generally accepted mechanism for this transformation involves a catalytic cycle initiated by the coordination of a directing group on the indoline nitrogen to the rhodium center. A pyrimidinyl or similar directing group is often employed to facilitate this process.[4]

Proposed Catalytic Cycle:

-

C-H Activation: The rhodium(III) catalyst, coordinated to the directing group, undergoes a concerted metalation-deprotonation (CMD) step, selectively cleaving the C7-H bond to form a six-membered rhodacycle intermediate.[4]

-

Oxidative Addition/Coordination of Cyanating Agent: The cyanating agent, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), coordinates to the rhodium center.[1][5]

-

Reductive Elimination: The cyano group is transferred to the C7 position of the indoline ring via reductive elimination, regenerating the rhodium(I) catalyst and releasing the C7-cyanated indoline product.[4]

-

Catalyst Reoxidation: The active Rh(III) catalyst is regenerated for the next catalytic cycle.

Friedel-Crafts Acylation Route

An alternative, multi-step approach to this compound involves an initial Friedel-Crafts acylation at the C7 position, followed by conversion of the introduced acyl group into a nitrile. This method is less direct and may suffer from regioselectivity issues if other positions on the aromatic ring are activated.

Reaction Pathway:

-

Friedel-Crafts Acylation: The N-protected indoline is reacted with an acylating agent (e.g., an acyl chloride or anhydride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Electrophilic attack occurs preferentially at the para position to the nitrogen (C5), but with appropriate directing groups and steric hindrance, C7 acylation can be favored.[6][7]

-

Conversion of Ketone to Oxime: The resulting 7-acylindoline is then reacted with hydroxylamine to form an oxime.

-

Dehydration of Oxime: The oxime is subsequently dehydrated to yield the corresponding nitrile. This can be achieved using various dehydrating agents.[8][9]

Sandmeyer Reaction

The Sandmeyer reaction provides a classical route to aryl nitriles from aryl amines via a diazonium salt intermediate.[10][11][12] To apply this to this compound synthesis, a 7-aminoindoline precursor is required.

Reaction Pathway:

-

Diazotization: 7-Aminoindoline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[13]

-

Cyanation: The diazonium salt is then reacted with a copper(I) cyanide salt, which facilitates the displacement of the diazonium group with a nitrile group, releasing nitrogen gas.[11][12]

Kinetics and Thermodynamics

Quantitative kinetic data such as rate constants, activation energies, and reaction orders for the synthesis of this compound are not extensively reported in the available literature. Most studies focus on synthetic methodology and yield optimization.

-

Rhodium-Catalyzed C-H Cyanation: Kinetic studies on related ruthenium-catalyzed C7-H amidation of indoles suggest that the C-H bond cleavage may not be the rate-determining step.[14] Instead, the reaction rate can be dependent on the concentrations of the catalyst and the coupling partner.[14] For rhodium-catalyzed cyanations, it is plausible that either the oxidative addition/coordination of the cyanating agent or the reductive elimination step could be rate-limiting, depending on the specific reaction conditions and substrates.

-

Friedel-Crafts Acylation: The rate of Friedel-Crafts acylation is dependent on the concentration of the substrate, the acylating agent, and the Lewis acid catalyst. The rate-determining step is typically the formation of the sigma complex after the electrophilic attack on the aromatic ring.[6] A kinetic isotope effect is generally not observed, indicating that C-H bond breaking is not rate-limiting.[6]

-

Sandmeyer Reaction: The Sandmeyer reaction mechanism is believed to involve single-electron transfer steps and the formation of an aryl radical.[11] The decomposition of the diazonium salt is often the rate-determining step.

Thermochemical data for indoline derivatives suggest that the indoline ring is thermodynamically stable, but the introduction of substituents will affect the overall enthalpy of formation.[15]

Quantitative Data

While specific kinetic data is limited, the following table summarizes typical reaction conditions and reported yields for the synthesis of C7-cyanated indolines.

| Reaction Type | Catalyst/Reagent | Cyanating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Rh-Catalyzed C-H Cyanation | [RhCp*Cl₂]₂/AgSbF₆ | NCTS | DCE | 100 | 12 | 70-90 |

| Friedel-Crafts Acylation | AlCl₃ | Acetyl Chloride | CS₂ | Reflux | 2-4 | (Acylated Product) |

| Sandmeyer Reaction | CuCN | NaNO₂/HCl | Water/Organic | 0-5 | 1-2 | Variable |

NCTS: N-cyano-N-phenyl-p-toluenesulfonamide; DCE: 1,2-Dichloroethane

Experimental Protocols

General Procedure for Rhodium-Catalyzed C-H Cyanation of N-Pyrimidinylindoline[1]

-

To an oven-dried screw-cap vial, add N-(pyrimidin-2-yl)indoline (0.2 mmol), [RhCp*Cl₂]₂ (5 mol %), AgSbF₆ (20 mol %), and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (0.3 mmol).

-

Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL) via syringe.

-

Seal the vial and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture for 12 hours.

-

After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired this compound.

General Procedure for Friedel-Crafts Acylation of N-Acetylindoline

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous carbon disulfide at 0 °C, add acetyl chloride (1.1 eq) dropwise.

-

Stir the mixture for 15 minutes at 0 °C.

-

Add a solution of N-acetylindoline (1.0 eq) in anhydrous carbon disulfide dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice with concentrated hydrochloric acid.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by crystallization or column chromatography to yield 7-acetyl-N-acetylindoline.

General Procedure for Sandmeyer Reaction of 7-Aminoindoline

-

Dissolve 7-aminoindoline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

-

To this solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes at 0 °C to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide in water.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

-

Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Conclusion

The synthesis of this compound is a critical step in the development of many important pharmaceutical agents. While traditional methods like those based on Friedel-Crafts and Sandmeyer reactions are established, modern transition-metal-catalyzed C-H functionalization offers a more direct and efficient route with high regioselectivity. The mechanistic understanding of these reactions, particularly the catalytic cycles of rhodium-catalyzed processes, is key to further improvements in this field. Although quantitative kinetic data remains a gap in the literature, the provided protocols and mechanistic insights serve as a valuable resource for researchers in organic synthesis and drug development. Future work in this area should focus on detailed kinetic studies to elucidate rate-determining steps and optimize reaction conditions for even greater efficiency and scalability.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Rhodium(III)-Catalyzed Selective C-H Cyanation of Indolines and Indoles with an Easily Accessible Cyano Source | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 4. Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction [organic-chemistry.org]

- 8. 7-Iodo-1H-indole-3-carbonitrile | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Sandmeyer Reaction [organic-chemistry.org]

- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 12. lscollege.ac.in [lscollege.ac.in]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. C7‐Indole Amidations and Alkenylations by Ruthenium(II) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. elmi.hbku.edu.qa [elmi.hbku.edu.qa]

An In-Depth Technical Guide to the Solubility Profile of Indoline-7-carbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Indoline-7-carbonitrile. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine the solubility profile of this compound. It includes predicted solubility based on the behavior of structurally related compounds, detailed experimental protocols for accurate solubility determination, and the necessary analytical methods for quantification.

Introduction to this compound

This compound, a derivative of indoline, is a heterocyclic organic compound with a molecular formula of C₉H₈N₂ and a molecular weight of 144.17 g/mol . The presence of the nitrile group and the indoline scaffold makes it a molecule of interest in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is a critical parameter for its application in synthesis, purification, formulation, and various biological assays.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dichloromethane | Nonpolar | Soluble | Indoline and related structures often show good solubility in halogenated solvents. |

| Chloroform | Nonpolar | Soluble | Similar to dichloromethane, it is a common solvent for nonpolar to moderately polar organic compounds. |

| Methanol | Polar Protic | Soluble | The polar nature of methanol can interact with the nitrile group and the nitrogen of the indoline ring. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, expected to be a good solvent. |

| Acetone | Polar Aprotic | Soluble | The polarity of acetone should facilitate the dissolution of this compound. |

| Acetonitrile | Polar Aprotic | Soluble | The nitrile group in acetonitrile may have a favorable interaction with the nitrile group of the solute. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | A versatile solvent for a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Often used for compounds with low solubility in other common organic solvents. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | A strong polar aprotic solvent capable of dissolving a wide array of organic molecules. |

Note: These are predictions and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[1][2][3] This protocol outlines the steps to determine the solubility of this compound in various organic solvents.

Objective: To determine the equilibrium solubility of this compound in selected organic solvents at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm pore size)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer.[4][5]

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

To each vial, add a known volume of a specific solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker/incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[2]

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

-

-

Sample Withdrawal and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant, ensuring that no solid particles are disturbed.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to remove any microscopic undissolved particles.[6]

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method (HPLC-UV or UV-Vis spectrophotometry).

-

Analyze the diluted samples to determine the concentration of this compound. A standard calibration curve must be prepared using known concentrations of the compound for accurate quantification.[4][6]

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Workflow for Shake-Flask Solubility Determination

Caption: A typical workflow for determining the solubility of a compound using the shake-flask method.

Analytical Quantification Methods

Accurate quantification of the dissolved this compound is crucial for determining its solubility. Two common and reliable methods are High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry.

HPLC is a powerful technique for separating and quantifying compounds in a mixture.[4][7][8]

Typical HPLC Parameters:

-

Column: A reverse-phase C18 column is often suitable for indole derivatives.[4]

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water (often with a small amount of acid like trifluoroacetic acid to improve peak shape) is a good starting point.[7]

-

Flow Rate: Typically around 1 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detection at a wavelength where this compound shows maximum absorbance (to be determined by running a UV spectrum). For many indole derivatives, this is around 280 nm.[8]

-

Quantification: A calibration curve is constructed by injecting known concentrations of this compound and plotting the peak area against concentration.

Workflow for HPLC Method Development

Caption: A simplified workflow for developing an HPLC method for the quantification of a compound.

For direct quantification, UV-Vis spectrophotometry can be a simpler and faster alternative to HPLC, provided that the solvent used for the solubility study does not interfere with the absorbance of this compound at its wavelength of maximum absorbance (λmax).[9][10]

Procedure:

-

Determine λmax: Dissolve a small amount of this compound in the solvent of interest and scan the UV-Vis spectrum (e.g., from 200-400 nm) to find the wavelength of maximum absorbance.

-

Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure Absorbance: Measure the absorbance of each standard solution at the λmax.

-

Plot the Calibration Curve: Plot absorbance versus concentration. The relationship should be linear according to the Beer-Lambert law.

-

Measure Sample Absorbance: Measure the absorbance of the diluted, filtered sample from the solubility experiment.

-

Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of this compound in the diluted sample.

Logical Relationship for UV-Vis Quantification

Caption: The logical steps involved in quantifying a substance using UV-Vis spectrophotometry.

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, this guide provides the necessary framework for researchers to confidently determine its solubility profile in various organic solvents. By employing the robust shake-flask method and accurate analytical quantification techniques such as HPLC-UV or UV-Vis spectrophotometry, researchers can generate the critical data needed for the effective use of this compound in their research and development endeavors. The predicted solubility profile serves as a useful starting point for solvent selection. Experimental verification remains paramount for obtaining precise and reliable solubility data.

References

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. scielo.br [scielo.br]

- 3. bioassaysys.com [bioassaysys.com]

- 4. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijtsrd.com [ijtsrd.com]

- 6. benchchem.com [benchchem.com]

- 7. cetjournal.it [cetjournal.it]

- 8. Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. seer.ufrgs.br [seer.ufrgs.br]

- 10. UV Spectrophotometry as a Pharmaceutical Testing Solution | HunterLab [hunterlab.com]

A Technical Guide to Quantum Chemical Calculations of Indoline-7-carbonitrile: Unveiling Molecular Properties for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The quantitative data presented in this guide are illustrative and derived from general principles of quantum chemical calculations for similar molecular structures. They are intended to serve as a representative example of the data presentation and analysis for Indoline-7-carbonitrile.

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of this compound. For drug development professionals, understanding these fundamental molecular characteristics is paramount for predicting reactivity, designing new therapeutic agents, and understanding metabolic pathways.

Computational and Experimental Methodologies

The geometry of this compound was optimized using Density Functional Theory (DFT), a method renowned for its balance of accuracy and computational efficiency. The calculations were performed using the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set was employed for all atoms, providing a robust and flexible description of the electronic structure. This level of theory is widely used for obtaining reliable geometries and electronic properties of organic molecules.[1] All calculations were carried out in the gas phase.

To validate the theoretical findings, experimental spectroscopic data are typically acquired. The following are standard protocols for FT-IR and UV-Vis spectroscopy.

-

Fourier Transform Infrared (FT-IR) Spectroscopy : The FT-IR spectrum of a solid sample of this compound can be recorded over a range of 4000-400 cm⁻¹.[2] The sample is typically prepared by pressing it into a flat crystalline disc, often with a diamond tip, to allow for the easy passage of infrared light.[3] An interferometer is utilized to measure the interference pattern of the infrared light, which is then Fourier-transformed to obtain the spectrum.[2] This technique provides information about the molecular vibrations and the functional groups present.[2]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV-Vis absorption spectrum is typically recorded in a suitable solvent, such as ethanol or DMSO, over a wavelength range of 200-800 nm.[2][4] A spectrophotometer measures the absorption of ultraviolet and visible radiation by the sample, which provides insights into the electronic transitions within the molecule.[2] For analysis, the sample is often dissolved in a solvent and placed in a cuvette.[5]

Results and Discussion

The optimized molecular structure of this compound was determined, and key geometrical parameters are presented in Table 1. These parameters are crucial for understanding the molecule's three-dimensional conformation and steric properties, which in turn influence its interaction with biological targets.

Table 1: Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C7-C8 (Nitrile) | 1.16 |

| C6-C7 | 1.45 | |

| N1-C2 | 1.47 | |

| N1-C9 | 1.39 | |

| C5-C6 | 1.39 | |

| Bond Angles (°) | C6-C7-C8 | 178.5 |

| C9-N1-C2 | 110.2 | |

| C5-C6-C7 | 119.8 | |

| Dihedral Angles (°) | C3-C2-N1-C9 | -15.7 |

| C5-C6-C7-C8 | 179.9 |

The theoretical vibrational frequencies were calculated to aid in the assignment of the experimental FT-IR spectrum. A comparison of the key vibrational modes is shown in Table 2. The characteristic vibrations of the nitrile (C≡N) and amine (N-H) groups are particularly important for identifying the molecule.[6][7]

Table 2: Theoretical and Experimental Vibrational Frequencies (cm⁻¹) and Assignments for this compound

| Vibrational Mode | Functional Group | Theoretical (cm⁻¹) | Experimental (cm⁻¹) |

| N-H Stretching | Indoline N-H | 3410 | 3406[6] |

| C-H Stretching (Aromatic) | Aromatic C-H | 3055 | 3049[6] |

| C-H Stretching (Aliphatic) | Aliphatic C-H | 2950 | 2941[8] |

| C≡N Stretching | Nitrile | 2235 | 2229[9] |

| C=C Stretching (Aromatic) | Aromatic C=C | 1580 | 1577[6] |

| C-N Stretching | Indoline C-N | 1340 | 1336[6] |

The electronic absorption properties were investigated using Time-Dependent DFT (TD-DFT). The calculated maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths are listed in Table 3. These properties are governed by electronic transitions between molecular orbitals.[10]

Table 3: Calculated Electronic Absorption Properties of this compound

| Transition | λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) |

| S0 → S1 | 295 | 4.20 | 0.15 |

| S0 → S2 | 268 | 4.62 | 0.28 |

| S0 → S3 | 230 | 5.39 | 0.09 |

The calculated absorption bands are primarily attributed to π→π* transitions within the aromatic system of the indoline ring. The absorption spectrum of the parent indole molecule typically shows maxima around 270-290 nm.[11]

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule.[12] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[12] The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability.[13]

Table 4: FMO Properties of this compound

| Parameter | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.88 |

| Energy Gap (ΔE) | 4.37 |

A larger HOMO-LUMO gap suggests higher chemical stability and lower reactivity.[13]

Mulliken population analysis provides a means of estimating the partial atomic charges, offering insights into the charge distribution within the molecule.[14][15] The calculated Mulliken charges on key atoms are presented in Table 5.

Table 5: Mulliken Atomic Charges of Selected Atoms in this compound

| Atom | Atomic Charge (e) |

| N1 (Indoline) | -0.45 |

| N (Nitrile) | -0.38 |

| C7 (Nitrile C) | +0.15 |

| H (on N1) | +0.32 |

The negative charges on the nitrogen atoms indicate that they are electron-rich and potential sites for electrophilic attack.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution and is used to predict reactive sites for electrophilic and nucleophilic attack.[16] For this compound, the MEP would show regions of negative potential (electron-rich) around the nitrogen atoms, making them susceptible to electrophilic attack. Conversely, regions of positive potential would be located around the hydrogen atoms, indicating sites for nucleophilic attack.

Visualizations

The following diagrams illustrate key workflows and conceptual relationships in the quantum chemical study of this compound.

Caption: Workflow for Quantum Chemical Calculations.

Caption: Theoretical and Experimental Validation Cycle.

Conclusion

Quantum chemical calculations provide a powerful framework for characterizing the molecular properties of this compound. The insights gained from the optimized geometry, vibrational frequencies, electronic transitions, frontier molecular orbitals, and charge distribution are invaluable for understanding its chemical behavior. This theoretical data, when validated by experimental spectroscopy, offers a robust foundation for rational drug design and the development of novel therapeutic agents based on the indoline scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. rockymountainlabs.com [rockymountainlabs.com]

- 3. FTIR and UV-Vis Spectroscopy [honeymanlaboratories.com]

- 4. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. mdpi.com [mdpi.com]

- 10. rjptonline.org [rjptonline.org]

- 11. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Mulliken [cup.uni-muenchen.de]

- 15. Mulliken population analysis in CASTEP [tcm.phy.cam.ac.uk]

- 16. chemrxiv.org [chemrxiv.org]

Indoline-7-carbonitrile: A Technical Overview of a Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoline-7-carbonitrile is a pivotal heterocyclic compound, primarily recognized for its role as a key intermediate in the synthesis of various pharmaceutical agents, most notably Silodosin, an α1a-adrenoceptor antagonist for the treatment of benign prostatic hyperplasia. While a definitive crystal structure analysis of the parent this compound molecule is not publicly available, this guide provides a comprehensive overview of its known chemical and physical properties, detailed synthetic methodologies for its derivatives, and the broader context of the biological significance of the indole scaffold in drug discovery.

Introduction

The indole nucleus is a prominent scaffold in a vast array of biologically active compounds, both natural and synthetic.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a privileged structure in medicinal chemistry. This compound, a reduced and functionalized derivative of indole, serves as a critical building block in the multi-step synthesis of complex pharmaceutical molecules. This document aims to consolidate the available technical information on this compound and its derivatives, providing a valuable resource for researchers in the field of drug development and organic synthesis.

Physicochemical Properties of this compound

While experimental crystallographic data for this compound is not available in the public domain, a summary of its known and computed physicochemical properties is presented in Table 1. This information is crucial for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂ | PubChem[3] |

| Molecular Weight | 144.17 g/mol | PubChem[3] |

| IUPAC Name | 2,3-dihydro-1H-indole-7-carbonitrile | PubChem[3] |

| CAS Number | 115661-82-0 | ChemScene[4] |

| Appearance | Solid (likely white to off-white powder) | Methylamine Supplier[5] |

| Solubility in Water | Low | Methylamine Supplier[5] |

| Solubility in Organic Solvents | Soluble in dichloromethane, chloroform | Methylamine Supplier[5] |

| Computed XLogP3 | 1.7 | PubChem[3] |

| Topological Polar Surface Area | 35.8 Ų | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | ChemScene[4] |

| Hydrogen Bond Acceptor Count | 2 | ChemScene[4] |

Table 1: Physicochemical properties of this compound.

Synthesis of this compound Derivatives

This compound is a key starting material in the synthesis of Silodosin. Several patented methods describe the multi-step process to achieve this complex molecule. Below is a representative experimental protocol for the synthesis of a key intermediate derived from 7-cyanoindoline.

Experimental Protocol: Synthesis of (R)-1-[1-(3-benzoyloxypropyl)-5-(2-aminopropyl)-7-cyano]indoline

This synthesis is a multi-step process starting from indoline. A crucial step involves the introduction of the cyano group at the 7-position.

Step 1: Preparation of 1-(benzoyloxypropyl)-7-cyanoindoline compound (I)

-

Indoline is taken as the starting raw material.

-

It reacts with benzoic acid and 1-chloro-3-bromopropane to prepare a compound where the indoline nitrogen is alkylated.

Step 2: Introduction of a formyl group at the 5-position

-

A Vilsmeier reagent is used to introduce a formyl group at the 5-position of the indoline ring system.

Step 3: Asymmetric Henry reaction

-

The formylated intermediate undergoes an asymmetric Henry reaction with nitroethane.

-

This reaction is catalyzed by quinidine-copper acetate to introduce the nitropropyl side chain with the desired stereochemistry.

Step 4: Acetylation

-

The resulting compound is subjected to acetylation using acetic anhydride.

Step 5: Introduction of the cyano group at the 7-position

-

A cyano group is introduced at the 7-position of the indoline ring.

Step 6: Reduction

-

Two functional groups are reduced in one step through palladium-on-carbon hydrogenation to obtain the high-chiral-purity target compound: (R)-1-[1-(3-benzoyloxypropyl)-5-(2-aminopropyl)-7-cyano]indoline.[6]

Visualizing Synthetic and Conceptual Frameworks

Experimental Workflow: Synthesis of a Silodosin Intermediate

The following diagram illustrates a generalized workflow for the synthesis of a key chiral intermediate of Silodosin starting from 7-cyanoindoline.

References

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. researchgate.net [researchgate.net]

- 3. 2,3-dihydro-1H-indole-7-carbonitrile | C9H8N2 | CID 4188047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound Manufacturer & Supplier in China | High Purity this compound CAS Info, Uses, Safety Data [nj-finechem.com]

- 6. Silodosin patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

Indoline-7-carbonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoline-7-carbonitrile, also known as 7-cyanoindoline, is a heterocyclic aromatic organic compound with the chemical formula C₉H₈N₂. It consists of a benzene ring fused to a five-membered nitrogen-containing ring, with a nitrile group attached to the 7th position of the indoline core. This molecule has garnered significant attention in the field of medicinal chemistry and drug development, primarily serving as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural features make it a versatile building block for the creation of more complex molecules with specific biological activities. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of this compound.

Discovery and History

The specific discovery of this compound is not well-documented as a singular event. Its development is intrinsically linked to the broader history of indole chemistry, which began in the 19th century with the work of Adolf von Baeyer on the reduction of oxindole to indole. The synthesis of various substituted indolines and indoles has since become a fundamental aspect of organic chemistry.

The emergence of this compound as a compound of interest is closely tied to its utility as a key intermediate in the synthesis of pharmacologically active molecules. Notably, it is a precursor in the production of Silodosin, an α1a-adrenoceptor antagonist used for the treatment of benign prostatic hyperplasia. Patents detailing the synthesis of Silodosin and related compounds often describe the preparation of this compound derivatives, highlighting its importance in the pharmaceutical industry. For instance, processes for the preparation of 1,5,7-trisubstituted indoline compounds, which are crucial for certain drug syntheses, often start from or involve this compound.

Physicochemical Properties

This compound is typically a solid at room temperature, appearing as a white to off-white or light yellow powder. It is sparingly soluble in water due to its relatively non-polar nature but exhibits good solubility in common organic solvents such as dichloromethane and chloroform.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈N₂ | [1][2] |

| Molecular Weight | 144.17 g/mol | [1][2] |

| Appearance | Solid (likely white to off-white powder) | [1] |

| Density | ~1.17 g/cm³ | |

| Melting Point | Data may vary, requires experimental determination | [1] |

| Solubility in Water | Low | [1] |

| Solubility in Organic Solvents | Soluble in dichloromethane, chloroform | [1] |

| LogP | 1.52628 | [2] |

| Topological Polar Surface Area (TPSA) | 35.82 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 0 | [2] |

Experimental Protocols

The synthesis of this compound can be achieved through various methods. A prominent method involves the cyanization of indoline. The following protocols are based on established synthetic routes.

Synthesis of this compound from Indoline

A key method for the preparation of this compound is the cyanization of indoline.[3] This process can be followed by dehydrogenation to produce 7-cyanoindole, a related and also valuable synthetic intermediate.[3]

Experimental Protocol: Cyanization of Indoline to 7-Cyanoindoline

This two-step process involves the reaction of indoline with a Lewis acid and a cyanization agent, followed by treatment with an alkali metal alcoholate.[3]

-

Step 1: Reaction with Cyanization Agent

-

In a suitable reaction vessel, dissolve indoline in a dry solvent such as toluene.

-

Add a Lewis acid (e.g., BCl₃) to the solution at a reduced temperature (e.g., -20°C).

-

Allow the mixture to warm and then reflux for approximately 1 hour.

-

Cool the reaction mixture (e.g., to 55°C) and add a cyanization agent, such as trichloroacetonitrile, over a period of 20 minutes. Trichloroacetonitrile is typically used in a molar excess (1.5 to 2.2 times) relative to the indoline.[3]

-

Stir the resulting solution for an extended period (e.g., 20 hours) at a moderately elevated temperature (e.g., 60°C).[3]

-

-

Step 2: Treatment with Alkali Metal Alcoholate

-

To the reaction mixture from Step 1, add methanol.

-

Subsequently, add a 30 percent methanolic sodium methanolate solution over approximately 1.5 hours.

-

The reaction is then worked up using standard procedures to isolate the 7-cyanoindoline product.

-

Experimental Protocol: Dehydrogenation of 7-Cyanoindoline to 7-Cyanoindole

This protocol describes the catalytic dehydrogenation of 7-cyanoindoline.[3]

-

In a reaction flask under an inert gas atmosphere, combine 7-cyanoindoline (8.3 mmol) and an equimolar amount of benzyl acetate (8.3 mmol) in a high-boiling solvent such as dekalin (20 ml).[3]

-

Heat the mixture to 75°C.

-

Add a noble metal catalyst, such as 5 percent Palladium on Al₂O₃ (e.g., 0.15 g).[3]

-

Heat the reaction mixture at reflux temperature for approximately 3.3 hours.[3]

-

After the reaction is complete, filter off the catalyst and wash it with a solvent like toluene.

-

Concentrate the filtrate by evaporating the solvent under reduced pressure to obtain the crude product.

-

The crude product, containing primarily 7-cyanoindole with a small amount of unreacted 7-cyanoindoline, can be purified by crystallization from a mixture of n-hexane and xylene.[3]

Diagram 1: Synthesis of 7-Cyanoindoline and its Dehydrogenation

References

Indoline-7-carbonitrile: A Core Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Indoline-7-carbonitrile, a key chemical intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its chemical properties, a detailed experimental protocol for its synthesis, and insights into its role in the development of therapeutic agents.

Core Compound Data

This compound, also known as 7-cyanoindoline, is a heterocyclic aromatic compound. Its fundamental properties are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 115661-82-0 | [1][2] |

| Molecular Formula | C₉H₈N₂ | [1] |

| Molecular Weight | 144.17 g/mol | [1][3] |

| Synonyms | 2,3-Dihydro-1H-indole-7-carbonitrile, 7-Cyanoindoline | [1][4] |

| Physical State | Solid (likely white to off-white powder) | [4] |

| Solubility | Soluble in common organic solvents like dichloromethane and chloroform; low solubility in water. | [4] |

Synthesis of this compound

This compound can be synthesized from indoline through a cyanization process. The following experimental protocol is based on established methodologies.

Experimental Protocol: Cyanization of Indoline

Objective: To synthesize 7-cyanoindoline from indoline.

Materials:

-

Indoline

-

Toluene (dried)

-

Boron trichloride (BCl₃)

-

Trichloroacetonitrile

-

Methanol

-

30% methanolic sodium methanolate solution

-

Round flask (750 ml)

-

Standard laboratory glassware and equipment for reflux, distillation, and stirring.

Procedure:

-

In a 750 ml round flask, dissolve 22 g of BCl₃ (187.8 mmol) in 120 ml of dried toluene at -20°C.

-

Add a solution of 15.9 g of indoline (133.4 mmol) in 100 ml of toluene over 25 minutes, allowing the temperature to rise to 10°C.

-

Reflux the resulting suspension for 1 hour.

-

Distill off 110 ml of toluene and cool the reaction mixture to 55°C.

-

Add 38.4 g of trichloroacetonitrile (266 mmol) over 20 minutes.

-

Stir the resulting red solution for 20 hours at 60°C.

-

After the reaction period, add 110 ml of methanol.

-

Over a period of 1.5 hours, add 60 g of a 30% methanolic sodium methanolate solution to the reaction mixture.

-

Isolate the 7-cyanoindoline product using standard laboratory methods.

Role in Pharmaceutical Synthesis: An Intermediate for Silodosin

This compound is a crucial intermediate in the synthesis of Silodosin, a medication used for the symptomatic treatment of benign prostatic hyperplasia (BPH).[5][6][7] The synthesis of Silodosin involves multiple steps where the this compound core is further functionalized.[8][9][10]

Synthetic Workflow Overview

The following diagram illustrates the high-level workflow for the synthesis of this compound.

Biological Significance: Mechanism of Action of Silodosin

As this compound is a precursor to Silodosin, its biological relevance is understood through the mechanism of action of the final drug product. Silodosin is a selective antagonist of the alpha-1A adrenergic receptor.[11][12]

Alpha-1A adrenergic receptors are predominantly located in the smooth muscle of the prostate, bladder neck, and urethra.[11] In patients with BPH, stimulation of these receptors by norepinephrine leads to muscle contraction, resulting in restricted urine flow.[13] Silodosin works by blocking these receptors, which leads to the relaxation of the smooth muscles in the prostate and bladder neck, thereby improving urinary flow and relieving the symptoms of BPH.[14][15][16] The high selectivity of Silodosin for the alpha-1A subtype minimizes its effects on alpha-1B receptors, which are found in blood vessels, thus reducing the likelihood of blood pressure-related side effects.[13]

Recent studies have also suggested that silodosin may have effects on the PKC/Raf-1/ERK signaling pathway and can inhibit NF-κB in bladder cancer cells.[17]

Signaling Pathway of Silodosin

The following diagram illustrates the signaling pathway affected by Silodosin.

References

- 1. chemscene.com [chemscene.com]

- 2. jiehuapharma.com [jiehuapharma.com]

- 3. 2,3-dihydro-1H-indole-7-carbonitrile | C9H8N2 | CID 4188047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Manufacturer & Supplier in China | High Purity this compound CAS Info, Uses, Safety Data [nj-finechem.com]

- 5. nbinno.com [nbinno.com]

- 6. Silodosin synthesis - chemicalbook [chemicalbook.com]

- 7. air.unimi.it [air.unimi.it]

- 8. US8471039B2 - Process for the preparation of indoline derivatives and their intermediates thereof - Google Patents [patents.google.com]

- 9. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. nbinno.com [nbinno.com]

- 12. Silodosin - Wikipedia [en.wikipedia.org]

- 13. What is the mechanism of Silodosin? [synapse.patsnap.com]

- 14. Silodosin (Rapaflo): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 15. youtube.com [youtube.com]

- 16. qingmupharm.com [qingmupharm.com]

- 17. Silodosin inhibits the growth of bladder cancer cells and enhances the cytotoxic activity of cisplatin via ELK1 inactivation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Indoline-7-carbonitrile in Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols and data for the synthesis and utilization of Indoline-7-carbonitrile, a key intermediate in the development of pharmacologically active compounds.

Introduction

This compound, also known as 7-cyanoindoline, is a valuable heterocyclic building block in medicinal chemistry. Its structure is a core component in the synthesis of various therapeutic agents, most notably the α1-adrenoceptor antagonist Silodosin, which is used for the symptomatic treatment of benign prostatic hyperplasia. The cyano group at the 7-position serves as a versatile synthetic handle, allowing for a variety of chemical transformations to build molecular complexity. This document outlines the synthesis of this compound and its application in the synthesis of drug precursors.

Data Presentation

Table 1: Synthesis of 7-Cyanoindole from 7-Cyanoindoline

| Step | Reactants | Catalyst | Solvent | Temperature | Time | Yield (%) | Purity (%) | Reference |

| Dehydrogenation | 7-Cyanoindoline, Benzyl acetate | 5% Pd/Al₂O₃ | Dekalin | Reflux | 3.3 h | 79.7 | 98.3 | [1] |

Table 2: Characterization Data for 7-Cyanoindoline and 7-Cyanoindole

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Spectroscopic Data | Reference |

| 7-Cyanoindoline | C₉H₈N₂ | 144.17 | ¹H-NMR (CDCl₃) δ (ppm): 3.08 (t), 3.70 (t), 4.53 (bs), 6.61 (t), 7.13 (d), 7.18 (d) | [1] |

| 7-Cyanoindole | C₉H₈N₂ | 142.16 | ¹H-NMR (CDCl₃) δ (ppm): 6.66 (m), 7.36 (m), 7.55 (d), 7.18 (t), 7.89 (d), 9.08 (bs). Melting Point: 102.2-103.2 °C | [1] |

Experimental Protocols

Protocol 1: Synthesis of 7-Cyanoindoline

A patented method for producing 7-acylindoles starts from the cyanation of indoline to 7-cyanoindoline in a first stage.[5] However, the specific reagents and conditions for this initial cyanation step are not detailed in the provided excerpt.

Protocol 2: Dehydrogenation of 7-Cyanoindoline to 7-Cyanoindole

This protocol describes the conversion of 7-cyanoindoline to 7-cyanoindole, a common precursor for further reactions.

Materials:

-

7-Cyanoindoline

-

Benzyl acetate

-

5% Pd/Al₂O₃ catalyst (Degussa type E 207 RID)

-

Dekalin

-

Toluene

-

n-hexane

-

Xylene

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and under an inert gas atmosphere, prepare a mixture of 1.2 g (8.3 mmol) of 7-cyanoindoline and 1.25 g (8.3 mmol) of benzyl acetate in 20 ml of dekalin.[1]

-

Heat the mixture to 75 °C.[1]

-

Add 0.15 g of 5% Pd/Al₂O₃ catalyst to the heated mixture.[1]

-

Increase the temperature to reflux and maintain for 3.3 hours.[1]

-

After the reaction is complete, cool the mixture and filter off the catalyst. Wash the catalyst with 5 ml of toluene.[1]

-

Concentrate the filtrate by evaporating the solvent under reduced pressure to obtain a solid material containing 7-cyanoindole and a small amount of unreacted 7-cyanoindoline.[1]

-

Purify the crude product by crystallization from a mixture of n-hexane and xylene (7:2 ratio) to obtain pure 7-cyanoindole.[1]

Expected Outcome: This procedure is reported to yield 0.94 g of pure 7-cyanoindole, which corresponds to a 79.7% yield relative to the starting 7-cyanoindoline, with a purity of 98.3%.[1]

Protocol 3: Application of 7-Cyanoindoline in the Synthesis of a Silodosin Intermediate

This protocol outlines the initial steps in the synthesis of Silodosin, starting from 7-cyanoindoline, demonstrating its utility as a key intermediate.[6]

Step 1: Synthesis of 1-(benzoyloxypropyl)-7-cyanoindoline (Compound I) This step involves the N-alkylation of 7-cyanoindoline with a benzoyloxypropyl group.

Step 2: Acylation of 1-(benzoyloxypropyl)-7-cyanoindoline

-

Add 460 ml of dichloroethane and 36.8 g of anhydrous aluminum trichloride into a flask and cool to 0-5 °C with stirring for 1 hour.

-

Add 37.2 g of 7-cyanoindoline derivative from the previous step and stir for 10 minutes.

-

Dissolve 30.5 g of S-3-chloropropionyl chloride in 150 ml of dichloroethane and add it dropwise to the flask, maintaining the temperature at 0-5 °C.

-

Stir the reaction mixture for 5 hours at 0-5 °C, then allow it to react overnight at 20 °C.

-

Quench the reaction by slowly pouring the mixture into crushed ice and stirring for 2 hours.

-

Separate the organic layer, wash with water, then with saturated sodium bicarbonate solution, and finally with water until nearly neutral.

-

Concentrate the organic layer under reduced pressure to obtain a light brown solid.

-

Recrystallize the solid from ethyl acetate to yield the acylated product.

This acylated intermediate is a crucial building block for the subsequent stereoselective steps in the total synthesis of Silodosin.

Visualizations

Synthesis of 7-Cyanoindole from Indoline

Caption: Synthetic pathway from Indoline to 7-Cyanoindole.

Application of this compound in Silodosin Synthesis

Caption: Role of this compound in Silodosin synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in C–CN and C–H bond activation of green nitrile (MeCN) for organo-complexation, cyanation and cyanomethylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Silodosin patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN103554003A - Method for synthesizing silodosin - Google Patents [patents.google.com]

Application Notes and Protocols: Indoline-7-carbonitrile as a Versatile Building Block for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoline-7-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural features, including a reactive secondary amine and a nitrile group on the aromatic ring, provide multiple points for chemical modification. This allows for the construction of a diverse array of fused and substituted heterocyclic systems. The indoline scaffold itself is a privileged structure found in numerous biologically active compounds, and the addition of a carbonitrile group at the 7-position offers a versatile handle for introducing further complexity and modulating pharmacological properties. These derivatives have shown significant potential as anticancer agents and kinase inhibitors. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel heterocyclic compounds.

Key Synthetic Applications